molecular formula C20H23N3O2 B2518869 3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one CAS No. 2224068-91-9

3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one

Cat. No.: B2518869
CAS No.: 2224068-91-9
M. Wt: 337.423
InChI Key: PLQAXHQCARGLJX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one is a complex organic compound featuring a quinoline moiety, a piperidine ring, and an azetidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one typically involves multi-step organic synthesis. One common approach includes the formation of the azetidinone ring through cyclization reactions, followed by the introduction of the quinoline and piperidine moieties via coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce a variety of substituents to the piperidine or azetidinone rings.

Scientific Research Applications

3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets, while the piperidine and azetidinone rings contribute to the compound’s overall stability and bioactivity. Pathways involved in its mechanism of action can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine, are known for their antimalarial properties.

    Piperidine derivatives: Compounds like piperidine itself and its derivatives are widely used in pharmaceuticals for their biological activity.

    Azetidinone derivatives: Beta-lactam antibiotics, such as penicillin, feature the azetidinone ring and are crucial in medical treatments.

Uniqueness

3,3-Dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one is unique due to its combination of these three distinct moieties, which confer a range of chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,3-dimethyl-4-[1-(quinoline-3-carbonyl)piperidin-4-yl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-20(2)17(22-19(20)25)13-7-9-23(10-8-13)18(24)15-11-14-5-3-4-6-16(14)21-12-15/h3-6,11-13,17H,7-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQAXHQCARGLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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